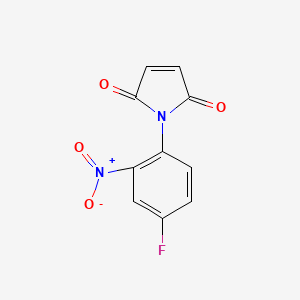

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione

Description

1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione is a maleimide derivative featuring a substituted phenyl ring at the N1 position of the pyrrole-2,5-dione core. The compound’s structure includes a nitro group at the 2-position and a fluorine atom at the 4-position of the phenyl ring, conferring unique electronic and steric properties.

Maleimides are widely utilized in bioconjugation due to their reactivity with thiol groups, as demonstrated in protein modification studies involving 4-oxalocrotonate tautomerase (4-OT) R61C .

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2O4/c11-6-1-2-7(8(5-6)13(16)17)12-9(14)3-4-10(12)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAITJVIVHBITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242578 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-36-3 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-fluoro-2-nitroaniline with maleic anhydride under specific conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 1-(4-amino-2-nitrophenyl)-1H-pyrrole-2,5-dione.

Reduction: Formation of 1-(4-fluoro-2-aminophenyl)-1H-pyrrole-2,5-dione.

Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.

Table 1: Key Reactions of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione

| Reaction Type | Reaction Description | Products |

|---|---|---|

| Oxidation | Reduction of nitro group to amino group | 1-(4-amino-2-nitrophenyl)-1H-pyrrole-2,5-dione |

| Reduction | Reduction using hydrogen gas and catalyst | 1-(4-fluoro-2-aminophenyl)-1H-pyrrole-2,5-dione |

| Substitution | Replacement of fluoro group with nucleophiles | Various substituted pyrrole derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated potential biological activity for this compound, particularly in antimicrobial and anticancer contexts. The structural features contribute to its interaction with biological targets, potentially inhibiting specific enzymes or disrupting cellular processes.

Case Study: Anticancer Activity

In a study exploring the anticancer properties of various pyrrole derivatives, 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione demonstrated significant cytotoxic effects against certain cancer cell lines. The mechanism involved the compound's ability to induce apoptosis through the activation of specific pathways related to cell death.

Medicinal Chemistry

Drug Development

The unique chemical structure of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione makes it a candidate for drug development. Its potential as a drug candidate is under investigation due to its promising biological activities.

Table 2: Potential Drug Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Investigated for efficacy against bacterial infections |

| Anticancer | Explored for use in targeted cancer therapies |

| Drug Candidate | Considered for development in pharmaceuticals due to unique properties |

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its properties can enhance the performance of materials used in various applications.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs): Nitro groups enhance electrophilicity, facilitating reactions with nucleophiles (e.g., thiols in proteins) . The 2-nitro isomer in the target compound may exhibit higher reactivity than 3- or 4-nitro analogs due to steric and electronic effects.

- Halogen Effects: Fluorine’s small size and strong electronegativity improve metabolic stability and membrane permeability compared to bulkier halogens like chlorine or bromine .

- Thermodynamic Stability: Sublimation enthalpies of nitro-substituted derivatives (~115–117 kJ/mol) suggest moderate volatility, useful for purification via sublimation .

Anticancer Potential

- MI-1 (1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione) demonstrates potent antineoplastic activity, likely due to its dual chloro and trifluoromethyl groups, which enhance hydrophobic interactions with kinase targets .

- 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione is structurally poised for covalent binding to cysteine residues in enzymes or receptors, a mechanism leveraged in kinase inhibitor design .

Antimicrobial and Antifungal Activity

- 3-Bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione exhibit antifungal and cytotoxic effects, attributed to bromine’s ability to disrupt microbial membranes .

- Fluorinated derivatives like 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione show moderate antifungal activity, suggesting that fluorine’s electronegativity enhances target specificity .

Biological Activity

Overview

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a fluoro and nitro group. This unique structure has led to investigations into its biological activities, particularly its potential as an antimicrobial and anticancer agent. The compound's interactions with various biological targets make it a subject of interest in drug development and molecular biology.

The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-fluoro-2-nitroaniline with maleic anhydride under controlled conditions, often using acetic acid as a solvent. This process yields the pyrrole derivative that exhibits significant biological activity.

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation : The nitro group can be reduced to form an amino group.

- Reduction : Can be reduced using hydrogen gas in the presence of catalysts.

- Substitution : The fluoro group can be substituted with other nucleophiles.

Antimicrobial Properties

Research indicates that 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione demonstrates antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism is believed to involve disruption of cellular processes through enzyme inhibition.

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies have indicated that it can inhibit the growth of cancer cell lines, particularly those associated with colon cancer. For instance, it has shown growth inhibition in HCT-116 and SW-620 cell lines, with GI50 values around .

The biological activity of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those associated with cancer progression.

- Membrane Interaction : It has been suggested that the compound can intercalate into lipid bilayers, affecting membrane integrity and function.

Case Studies

Several studies have focused on the biological activity of pyrrole derivatives similar to 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Dubinina et al. (2007) | 4-amino-3-chloro-1H-pyrrole-2,5-dione | Anticancer | Inhibited colon cancer cell lines (GI50 ~ ) |

| Kuznietsova et al. (2016) | Various pyrrole derivatives | Antioxidant | Demonstrated low toxicity and potential for targeted therapy |

| Garmanchuk et al. (2013) | Pyrrole derivatives | Antitumor | Effective against chemically induced tumors in rat models |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole-2,5-dione, and how is purity ensured during synthesis?

- Methodology : Synthesis typically involves multi-step reactions, including nitro group introduction and cyclization. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) for nitro-substitution reactions under controlled temperatures (60–80°C) .

- Cyclization : Use of catalytic bases (e.g., K₂CO₃) to facilitate pyrrole-dione ring formation .

- Purity monitoring : Thin-layer chromatography (TLC) for intermediate tracking and nuclear magnetic resonance (NMR) spectroscopy for structural validation .

- Yield optimization : Reaction time and temperature are critical; extended heating (>12 hours) may degrade the nitro group .

Q. How is the molecular structure of this compound characterized, and what key spectroscopic features distinguish it?

- Analytical techniques :

- NMR : The ¹H-NMR spectrum shows distinct aromatic proton signals for the 4-fluoro-2-nitrophenyl group (δ 7.8–8.2 ppm) and pyrrole-dione protons (δ 6.5–7.0 ppm). ¹³C-NMR confirms carbonyl groups (δ ~170 ppm) .

- Infrared (IR) spectroscopy : Stretching vibrations for C=O (1740–1680 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .

- X-ray crystallography (if applicable): Reveals planarity of the pyrrole-dione core and dihedral angles between substituents .

Q. What are the primary chemical reactivity patterns observed in this compound?

- Electrophilic substitution : The electron-deficient nitro group directs further substitution on the phenyl ring, while the pyrrole-dione moiety undergoes nucleophilic attack at the carbonyl positions .

- Stability considerations : The nitro group may reduce thermal stability; reactions above 100°C risk decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electron transfer capabilities. For example, the nitro group lowers LUMO energy, enhancing electrophilicity .

- Molecular docking : Simulates binding to target proteins (e.g., kinases) by analyzing steric and electronic complementarity. The fluoro substituent may improve binding affinity via halogen bonding .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

- Experimental variables :

- Solvent effects : DMSO concentration >1% may denature proteins, altering assay results .

- Redox interference : The nitro group can participate in redox reactions, generating false-positive signals in cell-based assays .

- Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How does structural modification (e.g., replacing the nitro group) impact physicochemical and biological properties?

- Case study : Replacing -NO₂ with -CN:

- Physicochemical : Increased logP (enhanced lipophilicity) but reduced solubility .

- Bioactivity : Cyano derivatives show improved kinase inhibition but higher cytotoxicity .

- Synthetic approach : Palladium-catalyzed cross-coupling for late-stage functionalization .

Methodological Considerations

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the dione ring .

- Handling : Avoid prolonged exposure to light, as the nitro group may undergo photolytic cleavage .

Q. How can researchers address low yields in the final cyclization step?

- Troubleshooting :

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts may accelerate cyclization .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.